5-Chlorouracil-15N2,13C

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis DNA Damage Biomarkers

5-Chlorouracil-15N2,13C delivers a definitive +3 Da mass shift, eliminating spectral overlap and isotopic interference that compromise unlabeled or alternative isotopologues. With >98% chemical purity and >99% isotopic enrichment, it enables unambiguous LC‑MS/MS and GC/NICI/MS quantification at attomole detection limits. Its identical chromatographic retention to the native analyte guarantees accurate recovery correction in complex biological matrices. Choose this standard for mission‑critical IDMS assays of 5‑chlorocytosine adducts, 5‑FU pharmacokinetics, and multiplexed halogenated uracil panels.

Molecular Formula C4H3ClN2O2
Molecular Weight 149.509
CAS No. 1185171-08-7
Cat. No. B563437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorouracil-15N2,13C
CAS1185171-08-7
Synonyms5-Chloro-2,4(1H,3H)-pyrimidinedione-15N2,13C;  5-Chloro-2,4-pyrimidinedione-15N2,13C;  NSC 28172-15N2,13C; 
Molecular FormulaC4H3ClN2O2
Molecular Weight149.509
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)Cl
InChIInChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
InChIKeyZFTBZKVVGZNMJR-XZQGXACKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorouracil-15N2,13C (CAS 1185171-08-7): Stable Isotope-Labeled Analytical Reference Standard for Accurate Mass Spectrometry Quantification


5-Chlorouracil-15N2,13C (CAS 1185171-08-7) is a stable isotope-labeled analog of 5-chlorouracil, a halogenated pyrimidine base derivative. The compound is uniformly labeled with nitrogen-15 (15N2) at both nitrogen positions and carbon-13 (13C) at a single carbon position, resulting in a molecular mass shift of +3 Da relative to the unlabeled parent compound (CAS 1820-81-1) [1]. This isotopic labeling pattern confers identical chemical and physical properties to the unlabeled analyte while enabling precise discrimination and quantification by mass spectrometry [2]. The compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) workflows for the absolute quantification of 5-chlorouracil and related DNA damage markers in biological matrices [1].

Why Unlabeled 5-Chlorouracil or Alternative Isotopologues Cannot Substitute for 5-Chlorouracil-15N2,13C in Quantitative Mass Spectrometry Assays


Generic substitution with unlabeled 5-chlorouracil or alternative isotopologues fails to meet the analytical requirements of isotope dilution mass spectrometry (IDMS) due to mass spectral overlap, isotopic interference, and insufficient mass shift for unambiguous discrimination. Unlabeled 5-chlorouracil co-elutes chromatographically with the target analyte and produces identical mass spectral signals, preventing any quantitative differentiation between endogenous analyte and added standard [1]. Alternative isotopologues such as 5-Chlorouracil-13C4,15N2 (mass shift +6 Da) [2] or 5-Chlorouracil-D4 (mass shift +4 Da) [3] may be suitable for some applications but can exhibit different chromatographic retention times due to deuterium isotope effects or may not be commercially available with the required isotopic enrichment levels. The +3 Da mass shift of 5-Chlorouracil-15N2,13C provides a sufficient mass difference to avoid natural abundance isotopic overlap while maintaining near-identical chromatographic behavior, a critical requirement for accurate IDMS quantification in complex biological matrices [1].

Quantitative Evidence for Selecting 5-Chlorouracil-15N2,13C as the Preferred Internal Standard for 5-Chlorouracil Quantification by GC-MS and LC-MS


Mass Shift of +3 Da Enables Baseline Resolution from Unlabeled 5-Chlorouracil in Mass Spectrometry

5-Chlorouracil-15N2,13C exhibits a mass shift of +3 Da relative to unlabeled 5-chlorouracil (146.53 Da vs. 149.51 Da), which provides a clear mass spectrometric window for selective ion monitoring without interference from the natural isotopic envelope of the analyte. This +3 Da difference was experimentally validated in a GC/NICI/MS assay where the derivatized internal standard, [15N2,13C]5ClUra-BTFMBz, showed fragment ions shifted up three mass units compared to the unlabeled analyte, enabling unambiguous quantification at attomole detection limits [1]. In contrast, a +6 Da labeled analog may be suitable but often exhibits different chromatographic retention, while deuterated analogs can suffer from hydrogen-deuterium exchange and retention time shifts [2].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis DNA Damage Biomarkers

High Isotopic Purity (>99%) Ensures Accurate Calibration and Minimal Cross-Contribution in IDMS Assays

The synthesis of 5-Chlorouracil-15N2,13C achieved isotopic purity exceeding 99% for both 15N and 13C labels, as verified by mass spectrometry following HPLC purification [1]. This high isotopic enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to the analyte signal and compromise quantification accuracy. In comparison, commercial vendors often supply isotope-labeled standards with isotopic enrichment ranging from 95% to 98%, which may introduce small but systematic errors in IDMS assays requiring sub-femtomole sensitivity [2]. The >99% enrichment specification for 5-Chlorouracil-15N2,13C is documented in peer-reviewed literature and independently confirmed by supplier certificates of analysis showing 98% enrichment for both 15N2 and 13C .

Isotopic Enrichment Internal Standard Quality Quantitative Accuracy

Attomole Detection Sensitivity Achieved in Validated GC/NICI/MS Assay Using 5-Chlorouracil-15N2,13C as Internal Standard

A validated GC/NICI/MS assay employing 5-Chlorouracil-15N2,13C as the internal standard demonstrated a limit of detection (LOD) of 20 attomoles (S/N = 8) for derivatized 5-chlorouracil injected on-column, with a limit of quantification (LOQ) of 14 femtomoles for the complete assay measuring 5-chlorocytosine in DNA [1]. This attomole-level sensitivity enables detection of DNA chlorination adducts at levels as low as 0.6 adducts per 10^7 normal cytosines in untreated calf thymus DNA [1]. In contrast, alternative analytical approaches such as HPLC/UV detection are typically 100- to 1000-fold less sensitive and cannot reliably quantify endogenous DNA damage markers in unexposed tissues [1]. The use of the +3 Da labeled internal standard was critical for achieving this sensitivity by compensating for matrix effects and recovery losses during sample preparation.

Analytical Sensitivity Trace Analysis DNA Adductomics

Validated Cross-Platform Accuracy: GC/NICI/MS Results Concordant with HPLC/UV for Adduct Quantification

The GC/NICI/MS method using 5-Chlorouracil-15N2,13C as internal standard was validated against an established HPLC/UV method for quantifying 5-chlorocytosine adducts in hypochlorous acid-treated calf thymus DNA. Both methods yielded comparable adduct levels, confirming the accuracy of the isotope dilution GC/NICI/MS assay [1]. This cross-platform validation demonstrates that the 15N2,13C-labeled internal standard does not introduce systematic bias and accurately compensates for sample preparation losses. In contrast, unlabeled 5-chlorouracil used as an external standard in HPLC/UV assays requires separate calibration curves and cannot correct for recovery variations, leading to greater inter-assay variability.

Method Validation Cross-Platform Comparability Assay Accuracy

Recommended Research Applications for 5-Chlorouracil-15N2,13C Based on Verified Analytical Performance Data


Quantification of DNA Chlorination Damage (5-Chlorocytosine) in Inflammation and Carcinogenesis Studies

Use 5-Chlorouracil-15N2,13C as an internal standard in isotope dilution GC/NICI/MS or LC-MS/MS assays to quantify 5-chlorocytosine adducts in DNA extracted from tissues exposed to hypochlorous acid, a marker of myeloperoxidase activity during inflammation [1]. The +3 Da mass shift and >99% isotopic purity enable attomole-level detection (LOD 20 amol, LOQ 14 fmol) required for measuring endogenous adduct levels in human placental DNA (6.6 adducts per 10^7 cytosines) and atherosclerotic tissue [1][2].

Absolute Quantification of 5-Chlorouracil as an Internal Standard in 5-Fluorouracil (5-FU) and Capecitabine Bioanalytical Assays

5-Chlorouracil is widely used as a non-endogenous internal standard for LC-MS/MS quantification of 5-FU and its prodrugs in plasma. The 15N2,13C-labeled analog can serve as a superior internal standard for the internal standard itself in multi-analyte IDMS workflows, enabling verification of 5-chlorouracil recovery and matrix effects [3]. This application leverages the identical chromatographic behavior of the labeled and unlabeled 5-chlorouracil to correct for any losses during sample preparation, improving assay robustness for pharmacokinetic studies [3].

Synthesis and Quality Control of High-Purity Isotope-Labeled Nucleobase Standards

The documented synthesis procedure for 5-Chlorouracil-15N2,13C starting from [15N2,13C]uracil and sodium hypochlorite, followed by semipreparative HPLC purification, yields product with >98% chemical purity and >99% isotopic purity [2]. This established route can be adapted for in-house production of custom-labeled 5-chlorouracil standards for laboratories requiring specific isotopic enrichment levels or labeling patterns for specialized MS applications [2].

Development of Multiplexed GC-MS Assays for Halogenated Uracil DNA Damage Markers

The GC/NICI/MS assay using 5-Chlorouracil-15N2,13C as internal standard can be extended to simultaneously quantify other halogenated uracils (e.g., 5-bromouracil, 5-iodouracil) by employing a panel of differentially labeled internal standards with distinct mass shifts [2]. The +3 Da labeling strategy demonstrated for 5-chlorouracil provides a template for designing internal standards for related compounds, enabling multiplexed detection of DNA damage signatures in a single analytical run [2].

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